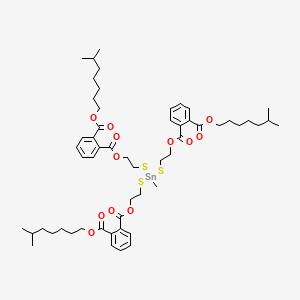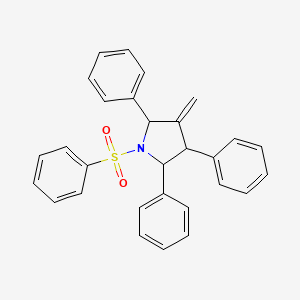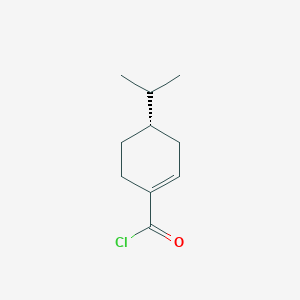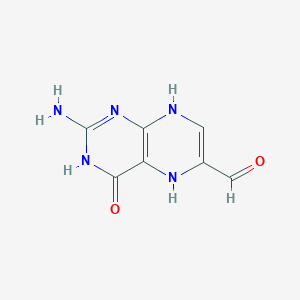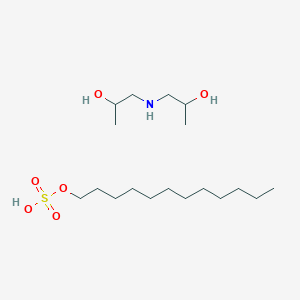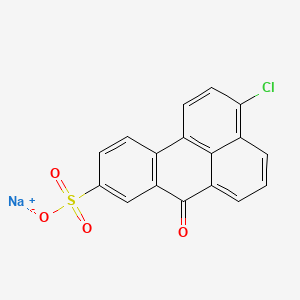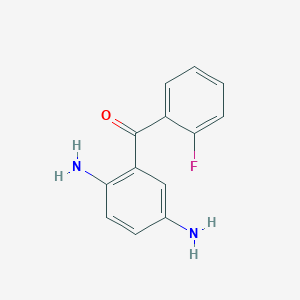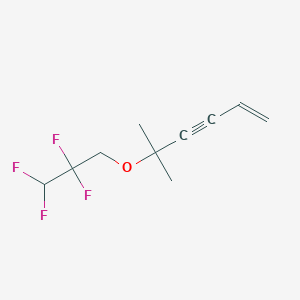
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne is an organic compound characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure. The compound also features a tetrafluoropropoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne typically involves multiple steps, starting with the preparation of the tetrafluoropropoxy group. This group can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors. The alkyne and alkene functionalities are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Conversion to saturated hydrocarbons.
Substitution: Formation of new ethers or alcohols.
Scientific Research Applications
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The tetrafluoropropoxy group enhances its stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne: Unique due to the presence of both alkyne and alkene groups.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hexane: Lacks the alkyne and alkene functionalities.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-yne: Contains only the alkyne group.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it a versatile compound for various chemical transformations and applications. Its tetrafluoropropoxy group further enhances its chemical stability and reactivity, distinguishing it from similar compounds.
Properties
CAS No. |
72063-49-1 |
|---|---|
Molecular Formula |
C10H12F4O |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
5-methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C10H12F4O/c1-4-5-6-9(2,3)15-7-10(13,14)8(11)12/h4,8H,1,7H2,2-3H3 |
InChI Key |
FOLDQLTYAFWZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)


